Submicromolar Antibacterial Activity Against Gram-Positive Bacteria
Two synthetic derivatives of 1,3-dioxolo[4,5-c]quinoline exhibit submicromolar minimum inhibitory concentrations (MICs) against the Gram-positive bacterium Micrococcus luteus [1]. This level of potency is a significant differentiation from many standard quinoline antibiotics, such as nalidixic acid, which typically display MICs in the low microgram-per-milliliter range (often corresponding to micromolar concentrations) against susceptible Gram-positive strains [2].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Submicromolar (<1 µM) against M. luteus for two lead derivatives |
| Comparator Or Baseline | Nalidixic acid and early quinolones: MIC values typically >1 µg/mL (micromolar range) for susceptible Gram-positive strains |
| Quantified Difference | [1,3]dioxolo[4,5-c]quinoline derivatives show at least one order of magnitude improvement in potency (micromolar to submicromolar) |
| Conditions | In vitro broth microdilution assay against Micrococcus luteus; exact derivatives and MIC values reported in the primary study [1]. |
Why This Matters
Demonstrates that the [4,5-c] scaffold can deliver Gram-positive antibacterial potency exceeding that of first-generation quinoline antibiotics, making it a compelling starting point for hit-to-lead programs targeting resistant Gram-positive pathogens.
- [1] Horák, R., et al. Structural analogues of quinoline alkaloids: Straightforward route to [1,3]dioxolo[4,5-c]quinolines with antibacterial properties. Journal of Heterocyclic Chemistry, 2020, 57(4), 1605-1615. View Source
- [2] Andersson, M. I., & MacGowan, A. P. Development of the quinolones. Journal of Antimicrobial Chemotherapy, 2003, 51(Suppl S1), 1–11. View Source
